Naphtho[1,2-b]benzofuran-7-ylboronic Acid (CAS 2261008-20-0): A Privileged Scaffold for Advanced Optoelectronics and Medicinal Chemistry
Naphtho[1,2-b]benzofuran-7-ylboronic Acid (CAS 2261008-20-0): A Privileged Scaffold for Advanced Optoelectronics and Medicinal Chemistry
Executive Summary
Naphtho[1,2-b]benzofuran-7-ylboronic acid (CAS: 2261008-20-0) is a highly specialized, rigid heteroaryl organoboron building block[1]. Characterized by its extended polycyclic aromatic framework, this compound serves as a critical intermediate in the synthesis of complex molecular architectures. While traditionally anchored in materials science for the development of high-performance Organic Light-Emitting Diodes (OLEDs)[2], its utility has rapidly expanded into medicinal chemistry. For drug development professionals, the naphtho[1,2-b]benzofuran core offers a conformationally constrained, lipophilic scaffold ideal for probing deep hydrophobic pockets in target receptors[3][4].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic behavior in cross-coupling reactions, and self-validating experimental protocols designed to maximize synthetic yields.
Physicochemical Profiling & Structural Analysis
The structural uniqueness of CAS 2261008-20-0 lies in the fusion of a naphthalene ring with a benzofuran system, functionalized with a boronic acid moiety at the 7-position. This regiochemistry is highly deliberate; it allows for predictable, sterically accessible vectorization during C-C bond formation.
Structural Advantages:
-
In Optoelectronics: The extended π -conjugation enhances thermal stability and facilitates highly efficient charge transport, making it an ideal precursor for hole-transporting materials (HTMs) and phosphorescent hosts[5][6].
-
In Medicinal Chemistry: The rigid planarity acts as a bioisostere for other polycyclic systems (e.g., phenanthrenes or carbazoles). It restricts the conformational entropy of the resulting drug candidates, which can dramatically increase binding affinity to specific targets such as cannabinoid receptors or DNA intercalation sites[4].
Quantitative Data: Physicochemical Properties
The following table summarizes the core computational and physical data for Naphtho[1,2-b]benzofuran-7-ylboronic acid[7][8].
| Property | Value | Scientific Implication |
| Molecular Weight | 262.07 g/mol | Optimal for fragment-based and modular synthesis. |
| Formula | C₁₆H₁₁BO₃ | High carbon-to-heteroatom ratio; highly lipophilic. |
| LogP (Calculated) | 2.419 | Excellent membrane permeability profile for drug design. |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | Favorable for oral bioavailability and BBB penetration. |
| H-Bond Donors / Acceptors | 2 / 3 | Boronic acid provides transient solubility and coordination. |
| Purity Standard | ≥ 98.0% (HPLC) | Critical for preventing catalytic poisoning in cross-coupling. |
Mechanistic Workflows: Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of Naphtho[1,2-b]benzofuran-7-ylboronic acid is realized via the Suzuki-Miyaura cross-coupling reaction. However, the extreme steric bulk of the naphtho-benzofuran core requires specific mechanistic considerations to prevent off-target reactions like protodeboronation or oxidative homocoupling[4].
Causality in Reagent Selection:
-
Catalyst Choice: While Pd(PPh3)4 is a standard choice, the steric hindrance of the 7-position necessitates a catalyst with a wider bite angle. Pd(dppf)Cl2 is highly recommended. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, overcoming the steric drag of the bulky polycyclic system.
-
Base and Solvent Matrix: A biphasic system of 1,4-Dioxane and water (4:1) with K2CO3 is optimal. The causality here is two-fold: Dioxane fully solubilizes the highly lipophilic boronic acid and aryl halide, while the aqueous phase dissolves the base, generating the crucial Pd(II)−OH intermediate required to activate the boronic acid for transmetalation[4].
Figure 1: Suzuki-Miyaura catalytic cycle optimized for Naphtho[1,2-b]benzofuran-7-ylboronic acid.
Divergent Application Workflows
The integration of CAS 2261008-20-0 into downstream applications demonstrates its versatility. In materials science, it is coupled with arylamines or triazines to form OLED host materials[2][6]. In medicinal chemistry, it is coupled with pharmacophore-bearing heterocycles to generate constrained analogs for structure-activity relationship (SAR) studies[3].
Figure 2: Divergent application workflow of CAS 2261008-20-0 in materials and drug discovery.
Experimental Protocols: Self-Validating Methodology
To ensure maximum yield and reproducibility, the following protocol incorporates in-process self-validation steps.
Quantitative Data: Optimization of Coupling Conditions
Note: Data represents typical optimization yields for coupling CAS 2261008-20-0 with a standard aryl bromide.
| Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Observation |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H₂O | 90 | 62% | Sluggish reductive elimination. |
| Pd(dppf)Cl2 | Cs2CO3 | DMF | 100 | 78% | Trace protodeboronation observed. |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H₂O (4:1) | 100 | 94% | Optimal transmetalation rate. |
Step-by-Step Protocol: Sterically Hindered Suzuki Coupling
Step 1: Reagent Preparation & Degassing (Crucial for preventing homocoupling)
-
Charge a flame-dried Schlenk flask with Naphtho[1,2-b]benzofuran-7-ylboronic acid (1.1 equiv) and the target Aryl Halide (1.0 equiv). Causality: A slight excess of the boronic acid compensates for any minor oxidative homocoupling[4].
-
Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (3.0 equiv).
-
Add a pre-mixed solvent system of 1,4-Dioxane and deionized H2O (4:1 ratio, 0.1 M concentration relative to the aryl halide).
-
Self-Validating Step: Perform three cycles of freeze-pump-thaw degassing. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species and promote the formation of the inactive naphtho[1,2-b]benzofuran dimer. The visual cessation of bubbling during the thaw cycle validates complete deoxygenation.
Step 2: Reaction Execution 5. Backfill the flask with ultra-high purity Argon. 6. Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Step 3: In-Process Monitoring & Workup 7. Self-Validating Step: After 4 hours, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is validated as complete when the mass peak corresponding to the starting aryl halide is completely consumed and replaced by the product mass. 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with brine (3x) to remove the dioxane and inorganic salts. 9. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the highly conjugated product.
References
-
Budén, M. E., et al. "Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies". The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
ChemRxiv. "Borane Catalysed Annulative Sulfenylation of Internal Alkynes: Towards the Synthesis and Study of Highly Unsaturated Heterocycle". ChemRxiv. Available at: [Link]
-
ResearchGate. "Photocyclization of Diarylethenes: The Effect of Electron and Proton Acceptors as Additives". ResearchGate. Available at:[Link]
Sources
- 1. Naphtho[1,2-b]benzofuran-7-ylboronic Acid | 2261008-20-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 239-30-5|Naphtho[1,2-b]benzofuran|BLD Pharm [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Naphtho[1,2-b]benzofuran-7-ylboronic Acid (contains varyin… [cymitquimica.com]
- 8. chemscene.com [chemscene.com]

